Cas no 2229542-15-6 (3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropan-1-amine)

3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropan-1-amine
- 3-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylcyclopropan-1-amine
- EN300-1754410
- 2229542-15-6
-
- インチ: 1S/C11H18N4/c1-11(2)9(10(11)12)8-6-15(14-13-8)5-7-3-4-7/h6-7,9-10H,3-5,12H2,1-2H3
- InChIKey: JDBANRGEXKLGPP-UHFFFAOYSA-N
- ほほえんだ: NC1C(C2=CN(CC3CC3)N=N2)C1(C)C
計算された属性
- せいみつぶんしりょう: 206.153146591g/mol
- どういたいしつりょう: 206.153146591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 56.7Ų
3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1754410-1.0g |
3-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2229542-15-6 | 1g |
$2035.0 | 2023-05-27 | ||
Enamine | EN300-1754410-1g |
3-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2229542-15-6 | 1g |
$2035.0 | 2023-09-20 | ||
Enamine | EN300-1754410-10g |
3-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2229542-15-6 | 10g |
$8749.0 | 2023-09-20 | ||
Enamine | EN300-1754410-10.0g |
3-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2229542-15-6 | 10g |
$8749.0 | 2023-05-27 | ||
Enamine | EN300-1754410-5.0g |
3-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2229542-15-6 | 5g |
$5900.0 | 2023-05-27 | ||
Enamine | EN300-1754410-5g |
3-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2229542-15-6 | 5g |
$5900.0 | 2023-09-20 | ||
Enamine | EN300-1754410-2.5g |
3-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2229542-15-6 | 2.5g |
$3988.0 | 2023-09-20 | ||
Enamine | EN300-1754410-0.05g |
3-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2229542-15-6 | 0.05g |
$1709.0 | 2023-09-20 | ||
Enamine | EN300-1754410-0.5g |
3-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2229542-15-6 | 0.5g |
$1954.0 | 2023-09-20 | ||
Enamine | EN300-1754410-0.1g |
3-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylcyclopropan-1-amine |
2229542-15-6 | 0.1g |
$1791.0 | 2023-09-20 |
3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropan-1-amine 関連文献
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
9. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropan-1-amineに関する追加情報
Introduction to 3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropan-1-amine (CAS No. 2229542-15-6)
3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropan-1-amine (CAS No. 2229542-15-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropylmethyl group and a 1H-1,2,3-triazole moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The cyclopropylmethyl group in the compound is known for its ability to enhance lipophilicity and improve the pharmacokinetic properties of molecules. This feature is particularly important in drug design, as it can influence the absorption, distribution, metabolism, and excretion (ADME) of the compound. The 1H-1,2,3-triazole moiety, on the other hand, is a versatile functional group that has been widely used in medicinal chemistry due to its stability and bioisosteric properties. It can participate in various biological interactions and has been associated with a range of pharmacological activities.
Recent studies have explored the potential of 3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropan-1-amine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, making it a promising candidate for conditions such as anxiety and depression. The compound's ability to cross the blood-brain barrier (BBB) efficiently is a significant advantage in this context.
In addition to its potential in neurological disorders, 3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropan-1-amine has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that the compound may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).
The synthesis of 3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropan-1-amine typically involves multistep processes that leverage modern synthetic techniques. One common approach is the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which is a powerful method for constructing 1H-1,2,3-triazoles. This reaction provides high yields and excellent regioselectivity, making it a preferred choice for synthesizing this compound.
The safety profile of 3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropan-1-amine has been evaluated through various preclinical studies. Toxicity assessments have shown that the compound exhibits low toxicity at therapeutic doses. However, further clinical trials are necessary to fully understand its safety and efficacy in human subjects.
In conclusion, 3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-y-l 2 , 2 -dimethylcyclopropan - 1 -amine (CAS No. 2 2 954 0 - 0 -6) represents a promising molecule with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research.
2229542-15-6 (3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropan-1-amine) 関連製品
- 1804033-72-4(Methyl 3-(difluoromethoxy)-5-(3-ethoxy-3-oxopropyl)benzoate)
- 1198284-95-5(4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine)
- 2138264-23-8(2H-Pyran-4-carboxamide, tetrahydro-N-[4-(2-methylpropyl)-3-piperidinyl]-)
- 926-59-0(sodium 3-oxobut-1-en-1-olate)
- 1454690-74-4(4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride)
- 2229412-56-8(1-{1-4-(difluoromethoxy)-2-fluorophenylcyclopropyl}ethan-1-one)
- 207910-84-7(2-Propenoic acid, 3-(4-fluorophenyl)-2-hydroxy-, (2Z)-)
- 2680789-49-3(tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate)
- 1354960-80-7(5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride)
- 1806279-33-3(Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate)


